molecular formula C9H11ClN2O2 B2682920 Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride CAS No. 2470440-18-5

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride

Cat. No.: B2682920
CAS No.: 2470440-18-5
M. Wt: 214.65
InChI Key: MVIHHVWYLZIYLF-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a pyrrolo[2,3-b]pyridine core, which is a structural motif found in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by esterification and subsequent conversion to the hydrochloride salt. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Scientific Research Applications

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in disease progression, thereby providing a basis for drug development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-b]pyridine derivatives, such as:

Uniqueness

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride is unique due to its specific ester and hydrochloride functionalities, which can influence its reactivity and biological activity. These features make it a valuable compound for targeted research and development .

Properties

IUPAC Name

methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c1-13-9(12)7-3-2-6-4-5-10-8(6)11-7;/h2-3H,4-5H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIHHVWYLZIYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(CCN2)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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